Acid red 52
Overview
Description
Acid red 52, also known as sulforhodamine B, is an organic dye commonly used in various industries. It is a water-soluble compound that exhibits a bright red color with a yellowish fluorescence. The chemical formula of this compound is C27H29N2NaO7S2, and it has a molecular weight of 580.65 g/mol .
Mechanism of Action
Target of Action
Acid Red 52, also known as Sulforhodamine B, is a bright-pink aminoxanthene dye . It primarily targets aldehydes in synthetic chemistry , and is used as a colorant in hair dyes .
Mode of Action
This compound acts as a photocatalyst under yellow light irradiation . It promotes the acetalization of aldehydes with alcohols . In hair dyes, it imparts color to hair or, at very low concentration, helps to give color to the product .
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the acetalization of aldehydes with alcohols . This process is a common strategy for the protection of aldehydes in synthetic chemistry . The compound enables the efficient acetalization of aldehydes with alcohols at room temperature .
Pharmacokinetics
It’s known that the compound is soluble in water and methanol , which may influence its distribution and excretion.
Result of Action
The result of this compound’s action is the production of a wide array of acyclic and cyclic acetals in 75–93% yields . In the context of hair dyes, this compound imparts a bright bluish-pink color .
Action Environment
The action of this compound can be influenced by environmental factors such as light and temperature. For instance, its photocatalytic activity requires yellow light irradiation . Furthermore, it’s recommended to store the compound in a cool and dark place, at a temperature less than 15°C .
Biochemical Analysis
Biochemical Properties
Acid Red 52 is commonly used as a non-permeable polar tracer or for the quantification of cellular proteins . It binds chemically with proteins under weak acidic conditions and can be extracted under alkaline conditions . The amount of bound dye can serve as a representative of cell mass, which can then be extrapolated to measure cell proliferation .
Cellular Effects
In cellular studies, this compound is often used to determine cell density by measuring cellular proteins . This dye has been used in various screening assays to study cytotoxicity in cell-based research .
Molecular Mechanism
The mechanism of action of this compound is based on its properties. It binds chemically with proteins under weak acidic conditions and can be extracted under alkaline conditions . Therefore, the amount of bound dye can be used as a measure of cell mass, and then extrapolated to measure cell proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its use in measuring cell proliferation . The protocol for this assay involves four main steps: treatment preparation, cell incubation and selection of treatment, cell fixation and this compound staining, and absorbance measurement .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid red 52 is typically synthesized through the reaction of xanthene dyes with sulfonating agents. One common method involves the sulfonation of rhodamine B with sulfuric acid, followed by neutralization with sodium hydroxide to produce the sodium salt form of the dye .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactions under controlled conditions. The process includes the careful addition of sulfuric acid to rhodamine B, maintaining specific temperatures and reaction times to ensure complete sulfonation. The resulting product is then neutralized and purified to obtain the final dye .
Chemical Reactions Analysis
Types of Reactions
Acid red 52 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its leuco form, which is colorless.
Substitution: The dye can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated derivatives, while reduction results in the leuco form of the dye .
Scientific Research Applications
Acid red 52 has a wide range of applications in scientific research, including:
Chemistry: It is used as a pH indicator and a tracer dye in various chemical processes.
Biology: The dye is employed in cell viability assays, such as the sulforhodamine B assay, to measure cell proliferation and cytotoxicity.
Medicine: this compound is used in diagnostic assays and as a staining agent in histology.
Industry: The dye is used in the textile industry for dyeing wool, silk, and nylon fabrics. .
Comparison with Similar Compounds
Similar Compounds
- Acid red 87
- Acid red 249
- Acid red 299
- Acid red 18
- Acid red 14
- Acid red 6
- Acid red 1
- Acid yellow 11
Uniqueness
Acid red 52 is unique due to its high water solubility, bright red color, and yellowish fluorescence. These properties make it particularly useful in applications requiring high visibility and fluorescence, such as cell viability assays and textile dyeing .
Properties
IUPAC Name |
sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCTESRRZBPHJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2NaO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2609-88-3 (Parent) | |
Record name | C.I. Acid Red 52 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021235 | |
Record name | C.I. Acid Red 52 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Brown powder; [MSDSonline] | |
Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acid Red 52 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1956 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3520-42-1, 11119-62-3 | |
Record name | C.I. Acid Red 52 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acid Red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Red 52 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID RED 52 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821LWZ3R6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
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